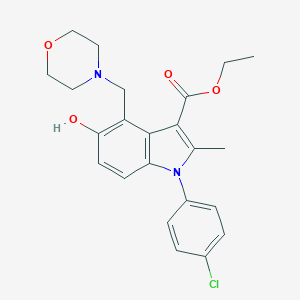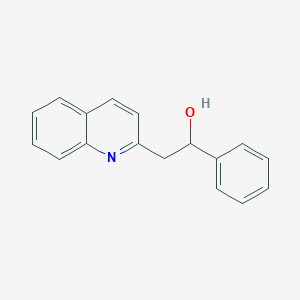
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that was developed as an anti-obesity drug. It was first synthesized in 1994 by Sanofi-Aventis and was approved for use in Europe in 2006. However, due to its adverse side effects, it was withdrawn from the market in 2008.
作用機序
Ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate acts as a competitive antagonist of the cannabinoid receptor CB1, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate reduces the activity of the endocannabinoid system, which plays a role in regulating appetite, mood, and pain sensation.
Biochemical and Physiological Effects
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate has been shown to reduce food intake and body weight in both animals and humans. It has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. In addition, it has anti-inflammatory effects and has been shown to reduce the severity of symptoms in animal models of inflammatory bowel disease and multiple sclerosis.
実験室実験の利点と制限
One advantage of using ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate in lab experiments is that it is a highly specific antagonist of the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, one limitation is that it has been shown to have adverse side effects, such as nausea, anxiety, and depression, which may affect the interpretation of experimental results.
将来の方向性
Future research on ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate could focus on developing more selective CB1 receptor antagonists that have fewer side effects. It could also investigate the potential therapeutic applications of CB1 receptor antagonists in the treatment of obesity, addiction, and inflammatory diseases. Finally, it could explore the role of the endocannabinoid system in regulating other physiological processes, such as sleep and circadian rhythms.
合成法
The synthesis of ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate involves several steps. The starting material is 4-chlorobenzaldehyde, which is converted to 4-chlorophenylhydrazine. This compound is then reacted with 2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylic acid to form the hydrazone derivative. The hydrazone is then treated with ethyl chloroformate to form the target compound, ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate.
科学的研究の応用
Ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity, anti-addictive, and anti-inflammatory effects. It has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
特性
製品名 |
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate |
|---|---|
分子式 |
C23H25ClN2O4 |
分子量 |
428.9 g/mol |
IUPAC名 |
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H25ClN2O4/c1-3-30-23(28)21-15(2)26(17-6-4-16(24)5-7-17)19-8-9-20(27)18(22(19)21)14-25-10-12-29-13-11-25/h4-9,27H,3,10-14H2,1-2H3 |
InChIキー |
XJWRIIBRANNLOI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)Cl)C |
正規SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)

![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)